molecular formula C27H23FN6O3 B2802345 3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031649-82-7

3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2802345
CAS No.: 1031649-82-7
M. Wt: 498.518
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one core substituted at position 3 with a 4-fluorophenyl group and at position 8 with a 4-(4-methoxyphenyl)piperazine-1-carbonyl moiety. The triazoloquinazolinone scaffold is a fused heterocyclic system known for diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

CAS No.

1031649-82-7

Molecular Formula

C27H23FN6O3

Molecular Weight

498.518

IUPAC Name

3-(4-fluorophenyl)-8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C27H23FN6O3/c1-37-21-9-7-20(8-10-21)32-12-14-33(15-13-32)27(36)18-4-11-22-23(16-18)34-25(29-26(22)35)24(30-31-34)17-2-5-19(28)6-3-17/h2-11,16,31H,12-15H2,1H3

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one belongs to the class of triazole and quinazoline derivatives. These compounds have garnered considerable attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological profiles and mechanisms of action.

Chemical Structure

The compound's structure can be summarized as follows:

  • Core Structure : Quinazoline fused with a triazole ring.
  • Substituents :
    • A fluorophenyl group at position 3.
    • A piperazine carbonyl at position 8.
    • A methoxyphenyl group attached to the piperazine.

This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of quinazoline and triazole exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines.

  • Mechanism : The proposed mechanism includes the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, certain studies highlight that triazole derivatives can modulate protein kinase activity, leading to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens.

  • In Vitro Studies : In laboratory settings, it has demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is effective at low concentrations, suggesting potent antimicrobial properties .
PathogenMIC (μg/mL)
Staphylococcus aureus2
Escherichia coli4
Candida albicans0.5

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored.

  • Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes like COX-2, which play critical roles in inflammatory processes. Animal models have shown reduced inflammation markers following treatment with the compound .

Case Studies

  • Breast Cancer Cell Lines : A study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 μM concentration) compared to controls. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .
  • Bacterial Infections : In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of Staphylococcus aureus, with an MIC of 2 μg/mL compared to methicillin's MIC of 8 μg/mL .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial activity. Triazole-based compounds have been reported to possess broad-spectrum activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound A (similar structure)MRSA0.25–2 μg/mL
Compound B (similar structure)E. coli0.046–3.11 μM
Compound C (similar structure)Pseudomonas aeruginosa0.125–8 μg/mL

Anticancer Potential

The quinazoline and triazole moieties are known for their anticancer properties. Studies have shown that compounds incorporating these structures can inhibit tumor growth and induce apoptosis in cancer cells . The specific compound may interact with various molecular targets involved in cancer progression.

Case Study: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that modifications to the phenyl groups significantly enhanced their antimicrobial efficacy against various pathogens. The presence of electron-donating groups was particularly beneficial .

Case Study: Anticancer Activity

Another research effort focused on the synthesis of quinazoline-triazole hybrids revealed promising anticancer activities against several cancer cell lines, suggesting that structural modifications could optimize therapeutic outcomes .

Comparison with Similar Compounds

Structural Analogs with Triazoloquinazolinone Cores

3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0314)

  • Key Differences :
    • Substituent at position 3: Chlorophenyl (Cl) vs. fluorophenyl (F).
    • Piperazine substituent: Phenyl vs. 4-methoxyphenyl.
  • Physicochemical Properties :
    • Molecular weight: 484.94 g/mol (E543-0314) vs. ~497 g/mol (target compound, estimated).
    • logP: 3.54 (E543-0314) vs. lower logP for the target (due to methoxy’s polarity countering fluorine’s hydrophobicity) .
  • Bioactivity Implications :
    • Chlorine’s higher lipophilicity may enhance membrane permeability compared to fluorine.
    • Methoxyphenyl could improve solubility and reduce CNS off-target effects compared to phenyl .

3-(4-Methylphenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

  • Key Differences :
    • Substituent at position 3: Methylphenyl (electron-donating) vs. fluorophenyl (electron-withdrawing).
  • Impact :
    • Methyl groups may increase metabolic stability but reduce polarity compared to fluorine .
Quinazolinone Derivatives with Varied Substituents

2-(4-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5,7-dimethoxyquinazolin-4(3H)-one (15a)

  • Structural Differences :
    • Core: Quinazolin-4(3H)-one without triazolo fusion.
    • Substituents: Cyclopropanecarbonyl-piperazine and dimethoxy groups.
  • Properties :
    • Higher molecular weight (MW ~550 g/mol) and logP due to cyclopropane and dimethoxy groups.
    • Dimethoxy groups enhance solubility but may reduce bioavailability .
Heterocyclic Compounds with Triazole Moieties

Pyrrolo-Thiazolo-Pyrimidine Derivatives ()

  • Example : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one.
  • Comparison: Core: Pyrrolo-thiazolo-pyrimidine vs. triazoloquinazolinone. Bioactivity: Thiadiazine and thiazolo rings may confer antimicrobial activity, similar to triazoloquinazolinones .

Triazolopyrazine Derivatives ()

  • Example: 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine.
  • Triazolopyrazine cores are smaller, possibly favoring different target interactions compared to triazoloquinazolinones .
Triazolopyrimidine Acetylhydrazones ()
  • Example : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones.
  • Bioactivity :
    • Herbicidal and fungicidal activities reported, suggesting triazole derivatives’ utility in agrochemicals.
    • Chiral centers (e.g., α-methyl groups) enhance bioactivity, a strategy applicable to the target compound’s design .

Q & A

Q. What are the key synthetic routes for preparing 3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of triazole-quinazoline cores and coupling of the piperazine-carbonyl moiety. For example, analogous triazoloquinazoline derivatives are synthesized via condensation of hydrazine derivatives with carbonyl intermediates under acidic conditions . Optimization may involve solvent selection (e.g., DMF for solubility), temperature control (reflux in acetic acid for cyclization), and catalysts (e.g., DCC for amide bond formation). Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR : Focus on distinguishing the fluorophenyl (¹⁹F NMR: δ ~ -115 ppm for para-F) and methoxyphenyl (¹H NMR: δ ~3.8 ppm for OCH₃) groups. The piperazine carbonyl (¹³C NMR: δ ~165–170 ppm) and triazole protons (¹H NMR: δ ~8.0–8.5 ppm) are critical markers .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected ~550–600 g/mol) and fragmentation patterns of the triazole-quinazoline core .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer : Solubility is likely poor in aqueous buffers but moderate in DMSO or DMF. Stability studies should assess degradation under light, temperature (e.g., 4°C vs. room temperature), and pH (e.g., acidic/alkaline conditions). Use HPLC to track decomposition products over time .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or binding interactions of this compound?

  • Methodological Answer :
  • DFT : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, focusing on the triazole and quinazoline moieties .
  • Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The fluorophenyl and piperazine groups may engage in hydrophobic or π-π stacking interactions . Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies can resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare bioactivity datasets (e.g., IC₅₀ values) from studies using similar assays (e.g., MTT for cytotoxicity).
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate contributions of specific groups .
  • Assay Standardization : Control for variables like cell line selection, solvent (DMSO concentration), and exposure time .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Methodological Answer :
  • logP Calculations : Estimate lipophilicity (e.g., using ChemDraw) to predict membrane permeability. The fluorophenyl group may enhance lipid solubility.
  • Metabolism Studies : Use liver microsomes to identify metabolic hotspots (e.g., piperazine N-demethylation or triazole oxidation). Introduce blocking groups (e.g., methyl on piperazine) to improve stability .

Q. What experimental designs are optimal for evaluating synergistic effects with known therapeutic agents?

  • Methodological Answer :
  • Combination Index (CI) : Apply the Chou-Talalay method to quantify synergy in dose-response matrices (e.g., with chemotherapeutics like doxorubicin) .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify pathways modulated by the combination (e.g., apoptosis vs. autophagy) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step of the piperazine-carbonyl moiety?

  • Solution :
  • Coupling Reagents : Test alternatives to DCC (e.g., HATU or EDCI) for improved efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and side products via controlled heating .

Q. What strategies mitigate off-target effects in biological assays?

  • Solution :
  • Counter-Screening : Test against unrelated targets (e.g., unrelated kinases) to assess selectivity.
  • Proteome Profiling : Use affinity chromatography or thermal shift assays to identify unintended binding partners .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.